16-(2-Phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13-heptaene-8,15-dione
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Overview
Description
16-(2-Phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13-heptaene-8,15-dione is an intricate organic compound with a unique structure comprising multiple ring systems. The compound's distinct configuration makes it an intriguing subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-(2-Phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13-heptaene-8,15-dione typically involves multi-step processes that integrate organic synthesis techniques. Each stage is meticulously designed to ensure high yield and purity. A common route involves:
Initial formation of the tetracyclic core through a series of cyclization reactions.
Introduction of the phenylethylamino group via nucleophilic substitution under controlled temperatures.
Final modification steps to achieve the desired heptaene-dione structure.
Industrial Production Methods
In an industrial setting, scaling up the synthesis of this compound requires optimization of each step to reduce costs and increase efficiency. This often involves:
Use of continuous flow reactors to enhance reaction rates.
Implementation of green chemistry principles to minimize waste and energy consumption.
Rigorous purification methods such as crystallization and chromatography to ensure compound consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting functional groups to more reactive intermediates.
Reduction: Suitable reducing agents can be used to modify specific parts of the molecule, altering its biological activity.
Substitution: Various nucleophiles can substitute on the aromatic or heterocyclic rings, allowing for extensive functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Conditions: Mild bases such as pyridine or triethylamine in aprotic solvents like dichloromethane (DCM).
Major Products
The reactions typically yield products that retain the core structure but have modified functional groups, providing a diverse range of derivatives for further study.
Scientific Research Applications
Chemistry
Biology
In biological research, it’s explored for its potential interactions with proteins and enzymes, which could lead to new insights into cellular processes.
Medicine
Pharmaceutical research investigates its role in drug development, particularly targeting conditions where its unique structure might offer therapeutic benefits.
Industry
Industrial applications include its use in the synthesis of advanced materials and as a precursor in complex chemical manufacturing processes.
Mechanism of Action
Effects
The compound's effects are primarily mediated through its interaction with specific molecular targets, including enzymes and receptors.
Molecular Targets and Pathways
The exact pathways involved are subject to ongoing research, but it is known to modulate pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
16-Phenylethyl-14-azabicyclo[2.2.2]octane-8,15-dione: Shares structural elements but lacks the heptaene component.
14-Azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9,11,13-heptaene-8,15-dione: Similar tetracyclic core but different substituent positioning.
Uniqueness
16-(2-Phenylethylamino)-14-azatetracyclo[77102,7
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Properties
IUPAC Name |
16-(2-phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13-heptaene-8,15-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23-17-10-5-4-9-16(17)21-20-18(23)11-6-12-19(20)26-24(28)22(21)25-14-13-15-7-2-1-3-8-15/h1-12,20,25H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEVXIXBUORVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C4C(=NC2=O)C=CC=C4C(=O)C5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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